![molecular formula C9H16O4 B1581860 Dimethyl diethylmalonate CAS No. 27132-23-6](/img/structure/B1581860.png)
Dimethyl diethylmalonate
Overview
Description
Dimethyl diethylmalonate, also known as Diethyl dimethylmalonate, is a chemical compound with the linear formula (CH3)2C (CO2C2H5)2 . It forms adducts with α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanol based titanium catalysts .
Molecular Structure Analysis
The molecular structure of Dimethyl diethylmalonate consists of a methylene group (−CH 2 −) in the middle of the malonic part of the molecule, neighboured by two carbonyl groups (−C (=O)−). The hydrogen atoms on the carbon adjacent to the carbonyl group in a molecule are significantly more acidic than hydrogen atoms on a carbon adjacent to alkyl groups .Physical And Chemical Properties Analysis
Dimethyl diethylmalonate is a liquid with a refractive index of n20/D 1.412 (lit.), a boiling point of 192 °C (lit.), and a density of 0.991 g/mL at 25 °C (lit.) .Scientific Research Applications
- Diethyl malonate is widely used in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs) and intermediates .
- It serves as a precursor in the synthesis of barbiturates, vitamin B1 (thiamine), and other pharmaceutical compounds .
- Diethyl malonate finds application in the synthesis of herbicides, insecticides, and fungicides .
- It serves as a building block for the production of active ingredients in crop protection products .
- Diethyl malonate is used in the synthesis of coumarin .
- Coumarin is a fragrant organic compound used in the manufacture of perfumes and flavorings .
- While I couldn’t find specific information on the use of “Dimethyl diethylmalonate” in liquid crystal materials, diethyl malonate and similar compounds are often used in the synthesis of various organic compounds, some of which may be used in the production of liquid crystal materials .
Pharmaceutical Intermediates
Pesticide Intermediates
Amino Acids
Coumarin
Liquid Crystal Materials
Insect Warning Pheromones
- Diethyl methylmalonate is used in the alkylation of poly(chloromethylstyrene) during phase transfer catalysis .
- Diethyl methylmalonate has been used to investigate the effect of direct supplementation of the medium with di-ester of methylmalonate on erythromycin fermentation in Saccharopolyspora erythraea mutB strain .
- Diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .
- This reaction is known as the malonic ester synthesis .
Alkylation of Poly(chloromethylstyrene)
Erythromycin Fermentation
Malonic Ester Synthesis
Antibacterial Derivatives
- Diethyl methylmalonate is used in the alkylation of poly(chloromethylstyrene) during phase transfer catalysis .
- Diethyl methylmalonate has been used to investigate the effect of direct supplementation of the medium with di-ester of methylmalonate on erythromycin fermentation in Saccharopolyspora erythraea mutB strain .
- Diethyl malonate or another ester of malonic acid is alkylated at the carbon alpha (directly adjacent) to both carbonyl groups, and then converted to a substituted acetic acid .
- This reaction is known as the malonic ester synthesis .
Alkylation of Poly(chloromethylstyrene)
Erythromycin Fermentation
Malonic Ester Synthesis
Antibacterial Derivatives
Safety And Hazards
properties
IUPAC Name |
dimethyl 2,2-diethylpropanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-5-9(6-2,7(10)12-3)8(11)13-4/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYBLPISRXMEMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074025 | |
Record name | Dimethyl diethylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl diethylmalonate | |
CAS RN |
27132-23-6 | |
Record name | Propanedioic acid, 2,2-diethyl-, 1,3-dimethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27132-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyl diethylmalonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027132236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanedioic acid, 2,2-diethyl-, 1,3-dimethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dimethyl diethylmalonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl diethylmalonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.842 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIMETHYL DIETHYLMALONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/846PYU1TSL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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